molecular formula C13H21BrCl2N2O B2896729 1-[(5-Bromo-2-ethoxyphenyl)methyl]piperazine;dihydrochloride CAS No. 2490375-43-2

1-[(5-Bromo-2-ethoxyphenyl)methyl]piperazine;dihydrochloride

Cat. No.: B2896729
CAS No.: 2490375-43-2
M. Wt: 372.13
InChI Key: ZDIZLLOWWJFWEC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Bromo-2-ethoxyphenyl)methyl]piperazine;dihydrochloride involves the reaction of 5-bromo-2-ethoxybenzyl chloride with piperazine in the presence of a suitable base . The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[(5-Bromo-2-ethoxyphenyl)methyl]piperazine;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[(5-Bromo-2-ethoxyphenyl)methyl]piperazine;dihydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 1-[(5-Bromo-2-ethoxyphenyl)methyl]piperazine;dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

    1-[(5-Bromo-2-ethoxyphenyl)methyl]piperazine: Similar structure but without the dihydrochloride salt.

    1-[(5-Bromo-2-ethoxyphenyl)methyl]piperidine: Similar structure with a piperidine ring instead of piperazine.

    1-[(5-Bromo-2-ethoxyphenyl)methyl]morpholine: Similar structure with a morpholine ring instead of piperazine.

Uniqueness: 1-[(5-Bromo-2-ethoxyphenyl)methyl]piperazine;dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dihydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .

Properties

IUPAC Name

1-[(5-bromo-2-ethoxyphenyl)methyl]piperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O.2ClH/c1-2-17-13-4-3-12(14)9-11(13)10-16-7-5-15-6-8-16;;/h3-4,9,15H,2,5-8,10H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDIZLLOWWJFWEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)CN2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BrCl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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